molecular formula C17H19N3O2 B2458962 (2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034371-20-3

(2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2458962
CAS No.: 2034371-20-3
M. Wt: 297.358
InChI Key: DTMBROWEBTVXMK-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The chemical compound shares structural similarities with pyrazole derivatives, which are of significant interest in synthetic organic chemistry. A regioselective synthesis technique using 1,3-dipolar cycloaddition has been highlighted, showcasing an efficient method to produce pyrazole derivatives, including potentially the compound . This synthesis method is crucial for creating compounds with desired biological activities, including antimicrobial properties. The regioselectivity of the synthesis offers precise control over the product outcome, making it a valuable approach in drug discovery and materials science (Alizadeh, Moafi, & Zhu, 2015).

Antimicrobial Applications

Research on pyrazole derivatives has shown promising antimicrobial activities. A series of methanone-based pyrazole compounds have been synthesized and evaluated for their effectiveness against various microbial strains. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential as therapeutic agents in treating infections. The introduction of a methoxy group in these compounds has been associated with enhanced antimicrobial activity, suggesting that structural modifications can lead to improved efficacy (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Anticancer Potential

The exploration of pyrazole derivatives extends to their anticancer properties. Novel pyrazoline incorporated isoxazole derivatives have been designed, synthesized, and assessed for their anticancer activities. Among these, specific compounds have demonstrated potent anticancer effects, with promising docking scores against target enzymes and significant activity in breast cancer cell lines. This research underscores the potential of pyrazole derivatives, including those structurally related to the compound , as anticancer agents. The ability of these compounds to inhibit cancer cell growth and induce apoptosis presents a promising avenue for the development of new cancer therapies (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).

Properties

IUPAC Name

(2-methoxyphenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-16-8-3-2-5-13(16)17(21)19-9-10-20-15(11-19)12-6-4-7-14(12)18-20/h2-3,5,8H,4,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMBROWEBTVXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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